molecular formula C18H18ClN3O2S2 B2928257 N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252819-02-5

N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2928257
CAS No.: 1252819-02-5
M. Wt: 407.93
InChI Key: MTMBQWFJUZEQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic sulfur-containing heterocycle fused with a pyrimidinone ring. The molecule features a propyl substituent at position 3, a sulfanylacetamide group at position 2, and a 2-chlorobenzyl moiety attached via the acetamide nitrogen. This structural framework is associated with diverse biological activities, including kinase inhibition and enzyme modulation, as observed in related thienopyrimidine derivatives .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2S2/c1-2-8-22-17(24)16-14(7-9-25-16)21-18(22)26-11-15(23)20-10-12-5-3-4-6-13(12)19/h3-7,9H,2,8,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBQWFJUZEQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the propyl group and the formation of the acetamide linkage. The final step involves the attachment of the 2-chlorophenylmethyl group under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be utilized to enhance efficiency and scalability. Reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[3,2-d]pyrimidine core, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. Pathways involved could include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name & Evidence ID Structural Features Molecular Weight Biological Activity/Notes Key Differences vs. Target Compound
IWP2 (N-(6-methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]acetamide) Tetrahydro-thienopyrimidinone core; phenyl at position 3; benzothiazole acetamide Not provided WNT pathway inhibitor; used in stem cell differentiation studies Partially saturated core; phenyl vs. propyl substituent
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidinone core (non-thieno); dichlorophenyl acetamide 344.21 Not explicitly stated; similar acetamides often target enzymes or receptors Simpler core; dichlorophenyl vs. 2-chlorobenzyl
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thienopyrimidinone core; 4-chlorophenyl at position 3; pyrazole acetamide 363.30 Potential kinase inhibitor (inferred from thienopyrimidine class) Pyrazole vs. benzyl group; 4-Cl vs. 2-Cl substitution
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine core; 4-chlorophenyl acetamide Not provided Crystal structure resolved; diamine groups enhance solubility Non-thieno core; diamine vs. propyl substituent
2-({4-Oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide Thienopyrimidinone core; propyl at position 3; trifluoromethylphenyl acetamide 427.5 Not provided; CF₃ group increases lipophilicity and metabolic stability CF₃ vs. 2-chlorobenzyl; higher molecular weight
N-(2-Chloro-4-methylphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thienopyrimidinone core; 3-methoxybenzyl at position 3; 2-chloro-4-methylphenyl 486.0 Methoxy group enhances electronic interactions; methyl improves lipophilicity 3-Methoxybenzyl vs. propyl; additional methyl on phenyl

Key Findings

Core Modifications: The fully aromatic thienopyrimidinone core in the target compound contrasts with the tetrahydro-thienopyrimidinone in IWP2 , which may reduce conformational flexibility and enhance binding specificity.

Substituent Effects :

  • Propyl group (position 3) : Compared to phenyl (IWP2) or 4-chlorophenyl (), the propyl substituent may reduce steric hindrance and improve solubility due to its aliphatic nature.
  • 2-Chlorobenzyl acetamide : The chlorine atom at the ortho position (vs. para in ) introduces steric and electronic effects that could influence receptor binding. The trifluoromethyl variant () offers greater metabolic stability but higher lipophilicity.

Biological Implications: Thienopyrimidinones with sulfanylacetamide groups (e.g., ) are frequently associated with kinase inhibition, suggesting the target compound may share this mechanism. The absence of a diamine group (cf. ) may limit solubility but improve membrane permeability.

Synthetic Routes: Analogous compounds (e.g., ) are synthesized via coupling reactions between diazonium salts and cyanoacetamide intermediates, suggesting a feasible pathway for the target compound’s production.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, also referred to as L104-0079, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, inhibitory effects on various enzymes, and its implications in drug discovery.

  • Molecular Formula : C25H25ClN4O2S
  • Molecular Weight : 481.02 g/mol
  • LogP : 4.838 (indicates lipophilicity)
  • Water Solubility (LogSw) : -4.87 (low solubility)

Biological Activity Overview

The compound has been included in various screening libraries, particularly targeting cysteine proteases and showing potential against a range of diseases including infections and cancer. The following sections detail specific biological activities.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antibacterial and antimycobacterial activity. For instance, derivatives of thienopyrimidinones have shown effective inhibition against various strains of bacteria such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest that modifications at the amido or imino side chains enhance antimicrobial efficacy.

CompoundMIC (µg/mL)Activity Type
4c5Antibacterial
4e10Antimycobacterial
5c7Antibacterial

Enzyme Inhibition Studies

Docking studies have been employed to assess the inhibitory effects of L104-0079 on various enzymes. These include:

  • Cholinesterases (AChE and BChE) :
    • IC50 values were determined for multiple derivatives.
    • Notable inhibition was observed with values ranging from 5.4 µM to 24.3 µM across different compounds .
  • Cysteine Proteases :
    • The compound is part of a library targeting cysteine proteases, which are crucial in various physiological processes and disease mechanisms.

Case Study 1: Antimicrobial Efficacy

In a study evaluating thienopyrimidine derivatives, L104-0079 demonstrated significant antimicrobial properties against Mycobacterium tuberculosis. The results indicated a promising therapeutic potential for treating resistant strains of tuberculosis.

Case Study 2: Inhibition of Cholinesterases

Another investigation focused on the dual inhibitory effects against AChE and BChE. The compound showed competitive inhibition mechanisms, suggesting its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

Toxicity Assessment

Toxicity studies have shown that most potent compounds derived from thieno[3,2-d]pyrimidines exhibit low toxicity profiles up to concentrations of 200 µmol/L . Hemolytic assays confirmed non-toxic behavior at these levels, making them suitable candidates for further development.

Q & A

Q. What synthetic methods are commonly employed to prepare this compound?

The compound is synthesized via coupling reactions, such as amide bond formation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in dichloromethane. Triethylamine is used as a base, and reactions are typically conducted at 273 K for 3 hours. Post-synthesis, purification involves extraction with dichloromethane and washing with NaHCO₃. Characterization includes ¹H NMR (e.g., NH peaks at δ 12.50 ppm and SCH₂ at δ 4.12 ppm) and elemental analysis (e.g., C: 45.29%, N: 12.23%) .

Q. Which analytical techniques are essential for structural validation?

Key techniques include:

  • X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å, β = 108.76° .
  • ¹H NMR : Distinct signals for NH (δ 10.10–12.50 ppm) and CH₃ groups (δ 2.19 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 344.21 [M+H]⁺) and elemental analysis for C, N, and S .

Advanced Research Questions

Q. How can conflicting crystallographic data from similar compounds be reconciled?

Discrepancies in dihedral angles (e.g., 67.84° vs. 42.25° between pyrimidine and benzene rings) arise from substituent effects and intramolecular hydrogen bonds (e.g., N–H⋯N interactions). Researchers should cross-validate data using the Cambridge Structural Database (CSD) and refine structures via Rietveld methods for polycrystalline samples .

Q. What strategies improve synthetic scalability and yield?

Methodological optimizations include:

  • Design of Experiments (DoE) : Statistically model variables like temperature, catalyst ratio, and solvent polarity.
  • Continuous flow reactors : Enhance reaction control and reduce side products.
  • Advanced purification : Employ preparative HPLC or crystallization to achieve >95% purity .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR strategies involve:

  • Systematic substitution : Modify the propyl group (C3) or chlorophenyl moiety to assess bioactivity changes.
  • In vitro assays : Test kinase inhibition or cytotoxicity using cell lines (e.g., HeLa or MCF-7).
  • Computational docking : Predict binding affinities to targets like tyrosine kinases using software (e.g., AutoDock Vina) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported NMR shifts?

Confirm solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments using tetramethylsilane (TMS). Cross-check with 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. Why do crystallographic R-factors vary across studies?

Variations in R₁ values (e.g., 0.050 vs. 0.155) stem from data quality (e.g., crystal defects, absorption corrections). Use high-resolution synchrotron data and multi-scan corrections (e.g., SADABS) to minimize errors .

Methodological Recommendations

  • For synthetic challenges : Pre-activate carboxyl groups using N-hydroxysuccinimide (NHS) esters to improve coupling efficiency .
  • For structural ambiguities : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .
  • For biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.